2-Hex-5-enyl-isoindole-1,3-dione
Overview
Description
2-Hex-5-enyl-isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant due to their wide range of biological and pharmaceutical applications. Isoindole-1,3-dione derivatives are structural motifs found in various natural products and are known for their multifunctional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hex-5-enyl-isoindole-1,3-dione typically involves multi-step reactions. One common method includes the following steps :
Step 1: Palladium diacetate, triethylamine, and N,N-dimethyl-formamide are used in an inert atmosphere at 110°C for 6 hours.
Step 2: Trimethyl orthoacetate and pyridinium p-toluenesulfonate in tetrahydrofuran and dichloromethane for 12 hours.
Step 3: Ethanol and hydrazine hydrate are used under reflux for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step procedures involving palladium-catalyzed reactions and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions
2-Hex-5-enyl-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and imidazole derivatives.
Reduction: Hydrazine hydrate is often used under reflux conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions are typically multifunctionalized isoindole-1,3-dione derivatives with varying substituents, which can be tailored for specific applications .
Scientific Research Applications
2-Hex-5-enyl-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hex-5-enyl-isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of neurodegenerative diseases by enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
1-H-isoindole-1,3(2H)-dione Derivatives: These compounds also exhibit acetylcholinesterase and butyrylcholinesterase inhibitory activities.
Phthalimides: A broader class of compounds with similar structural motifs and biological activities.
Uniqueness
2-Hex-5-enyl-isoindole-1,3-dione is unique due to its specific substituent (hex-5-enyl group) which can impart distinct chemical and biological properties compared to other isoindole-1,3-dione derivatives .
Properties
IUPAC Name |
2-hex-5-enylisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZJOJSTUVEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-33-6 | |
Record name | N-(HEX-5-ENYL)PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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